molecular formula C14H18N2O4S B4419572 N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B4419572
M. Wt: 310.37 g/mol
InChI Key: DKIGWJJYJDXLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is an important intracellular signaling molecule that plays a key role in the regulation of various cellular processes, including cell growth, differentiation, and metabolism. H-89 has been widely used in scientific research to investigate the role of PKA in various physiological and pathological conditions.

Mechanism of Action

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits PKA activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of PKA and blocks the downstream signaling pathways of PKA. This compound has been shown to be a competitive inhibitor of PKA with respect to ATP.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to regulate glucose metabolism and insulin secretion in pancreatic beta cells. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by preventing the death of neurons in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of PKA, which allows for the specific investigation of the role of PKA in various cellular processes. This compound is also relatively easy to use and can be administered to cells or animals in a variety of ways. However, there are also some limitations to the use of this compound. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in scientific research. One potential direction is the investigation of the role of PKA in aging and age-related diseases. Another potential direction is the development of more potent and selective inhibitors of PKA that can be used in clinical settings. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Scientific Research Applications

N-cyclohexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively used in scientific research to investigate the role of PKA in various physiological and pathological conditions. It has been shown to inhibit PKA activity in a dose-dependent manner and to block the downstream signaling pathways of PKA. This compound has been used to study the role of PKA in cell cycle regulation, apoptosis, and gene expression. It has also been used to investigate the role of PKA in various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-cyclohexyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-14-9-20-13-7-6-11(8-12(13)15-14)21(18,19)16-10-4-2-1-3-5-10/h6-8,10,16H,1-5,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIGWJJYJDXLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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